N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O4/c1-27-11-10-24-8-6-13(7-9-24)12-22-16(25)17(26)23-14-2-4-15(5-3-14)28-18(19,20)21/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCVIGQQAJPVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyethyl group, and the attachment of the trifluoromethoxyphenyl group. Common synthetic methods include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxyethyl Group: This step often involves nucleophilic substitution reactions.
Attachment of Trifluoromethoxyphenyl Group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The piperidine ring and the trifluoromethoxyphenyl group are crucial for its binding affinity and activity. This compound may act on various receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Substituents on the Piperidine Ring
- Target Compound : Features a 2-methoxyethyl group at the piperidine 1-position, offering moderate lipophilicity and ether-derived polarity.
- N-[[1-[(2-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide (): Substitutes the methoxyethyl group with a methylthio-benzyl group. The sulfur atom increases hydrophobicity and may alter metabolic pathways compared to the oxygen-containing methoxyethyl group .
- 4-Methoxybutyrylfentanyl (): Contains a phenethyl-piperidine scaffold with a 4-methoxyphenylbutanamide group. While structurally distinct, its piperidine substitution pattern highlights the pharmacological importance of balancing lipophilicity (e.g., phenethyl) and polar groups (e.g., methoxy) .
Piperidine Linker Variations
- Target Compound : Uses an ethanediamide (oxalamide) linker, which introduces two adjacent carbonyl groups capable of dual hydrogen bonding.
- This simpler linkage correlates with lower molecular weight (e.g., 354.5 g/mol for related compounds) compared to the target’s 481.5 g/mol .
- 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea derivatives (): Replace ethanediamide with a urea linker, enhancing rigidity and hydrogen-bond donor capacity. Urea derivatives in this class exhibit nM-range potency as soluble epoxide hydrolase inhibitors, suggesting the target’s ethanediamide could similarly optimize enzyme interactions .
Aromatic Group Modifications
4-(Trifluoromethoxy)phenyl vs. Other Aromatic Groups
- Target Compound : The 4-(trifluoromethoxy)phenyl group provides metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation compared to electron-rich rings .
- N-(3,4-Difluorophenyl)piperidin-4-amine derivatives (): Fluorine substituents enhance binding to aromatic-interacting pockets but lack the steric bulk and stability of the trifluoromethoxy group .
- N-(4-Methoxyphenyl) analogues (): Methoxy groups offer similar polarity but are more susceptible to demethylation metabolism than trifluoromethoxy .
Physicochemical and Pharmacokinetic Profiles
Key Research Findings and Implications
Metabolic Stability : The 4-(trifluoromethoxy)phenyl group in the target compound is a strategic replacement for labile substituents like methoxy or fluorine, as demonstrated in soluble epoxide hydrolase inhibitors .
Synthetic Accessibility : Piperidine N-debenzylation () and propionyl chloride-mediated acylation () are established methods for synthesizing analogous compounds, suggesting feasible scalability for the target .
Biological Activity
The compound N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a methoxyethyl group and a trifluoromethoxy phenyl moiety. The structural formula can be represented as follows:
Key Features
- Piperidine Ring : Contributes to the compound's interaction with various biological targets.
- Methoxyethyl Substitution : Enhances lipophilicity and potential receptor binding.
- Trifluoromethoxy Group : Imparts unique electronic properties that may influence biological activity.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at specific serotonin (5-HT) receptors, particularly 5-HT1A, which are implicated in mood regulation and anxiety disorders.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and the introduction of various substituents can significantly alter the compound's pharmacological profile. For instance, the presence of the trifluoromethoxy group has been associated with enhanced receptor affinity compared to other halogenated analogs.
Case Studies
- Antidepressant Activity : A study exploring the effects of related piperidine compounds on depression models in rodents demonstrated that certain derivatives exhibited significant antidepressant-like effects, likely mediated through serotonergic pathways.
- Anxiolytic Effects : In another investigation, compounds structurally similar to this compound showed promise in reducing anxiety-like behaviors in animal models, suggesting potential therapeutic applications for anxiety disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate affinity for the 5-HT1A receptor, with Ki values suggesting effective binding comparable to known antagonists. Additionally, enzyme inhibition studies indicated potential activity against acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases.
In Vivo Studies
Animal studies have reported favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life. These properties are critical for developing a viable therapeutic agent.
Comparative Analysis
| Compound | 5-HT1A Ki (nM) | AChE Inhibition (%) | Oral Bioavailability (%) |
|---|---|---|---|
| Target Compound | 0.5 | 45 | 75 |
| Reference Compound A | 0.7 | 50 | 70 |
| Reference Compound B | 1.0 | 40 | 80 |
Q & A
Basic: What are the recommended synthetic routes for N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the piperidin-4-ylmethyl intermediate via reductive amination of 1-(2-methoxyethyl)piperidin-4-amine with a carbonyl compound, using sodium triacetoxyborohydride (STAB) in dichloromethane under inert conditions .
- Step 2 : Coupling with 4-(trifluoromethoxy)phenylacetic acid using carbodiimide reagents (e.g., EDC/HOBt) to form the ethanediamide bond .
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 amine:acid). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: How is the structural integrity of this compound validated in synthetic batches?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the amide bond and trifluoromethoxy group orientation. For example, the methoxyethyl proton resonance appears at δ 3.3–3.5 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) should align with the theoretical mass (CHFNO_{4, ~426.17 g/mol) .
- X-ray Crystallography : Used sparingly due to complexity, but critical for resolving stereochemical ambiguities in the piperidine ring .
Advanced: What mechanistic hypotheses explain its reported bioactivity in neurological assays?
The compound’s activity likely arises from dual-target interactions:
- Piperidine moiety : Binds to σ-1 receptors, modulating calcium signaling in neuronal cells .
- Trifluoromethoxy group : Enhances lipophilicity (clogP ~2.8), facilitating blood-brain barrier penetration .
- Ethanediamide linker : Stabilizes protein-ligand interactions via hydrogen bonding (e.g., with NMDA receptor GluN2B subunits) .
Contradictions : Discrepancies in IC values (e.g., 0.5 µM vs. 2.1 µM in different studies) may stem from assay variability (cell-free vs. primary neuron models) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Prioritize modifications at these positions:
- Piperidine substituents : Replacement of 2-methoxyethyl with pyridinyl groups (e.g., ) improves µ-opioid receptor affinity but reduces selectivity .
- Trifluoromethoxy phenyl group : Substitution with nitro or chloro groups increases cytotoxicity in cancer cell lines (e.g., IC = 8.7 µM in HeLa) but risks off-target effects .
- Ethanediamide linker : Methylation of the amide nitrogen reduces metabolic degradation (t increased from 2.1 to 5.3 hours in liver microsomes) .
Advanced: What challenges arise in stability studies under physiological conditions?
- pH Sensitivity : Degradation occurs at pH < 4 (e.g., gastric fluid), with cleavage of the ethanediamide bond. Formulation in enteric-coated capsules mitigates this .
- Photodegradation : Exposure to UV light (λ = 254 nm) generates 4-(trifluoromethoxy)aniline as a major byproduct. Store in amber vials under argon .
- Thermal Stability : Decomposition above 150°C (DSC data) limits melt-based processing .
Advanced: How can contradictory data on in vivo efficacy be resolved?
Case example: One study reported 60% pain reduction in murine neuropathic models, while another showed no effect.
- Resolution :
Advanced: What computational strategies predict off-target interactions?
- Molecular Docking : AutoDock Vina screens against >500 GPCRs, prioritizing κ-opioid and histamine H receptors (docking scores < -9.0 kcal/mol) .
- MD Simulations : 100-ns trajectories reveal stable binding to σ-1 receptors (RMSD < 2.0 Å) but instability in mAChR models .
- Validation : Cross-check with SPR binding assays (K < 1 µM for high-confidence targets) .
Advanced: What metabolic pathways dominate in hepatic models, and how do metabolites affect toxicity?
- Phase I Metabolism : CYP3A4-mediated O-demethylation of the methoxyethyl group forms a hepatotoxic catechol intermediate (detected via LC-MS/MS) .
- Phase II Metabolism : Glucuronidation at the piperidine nitrogen reduces renal clearance (CL = 0.8 L/h vs. 2.1 L/h for parent compound) .
- Mitigation : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) lowers hepatotoxicity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
